Topological Polar Surface Area (tPSA) Comparison: Enhanced Predicted Passive Permeability Over 4-Anilinoquinazoline Analogs
4-(3-Methoxyazetidin-1-yl)quinazoline exhibits a computed tPSA of 38.3 Ų [1], which is substantially lower than the 68.7 Ų reported for the 4-anilinoquinazoline EGFR inhibitor gefitinib [2]. This difference of 30.4 Ų (44% reduction) places the compound well below the 60-70 Ų threshold often associated with poor brain penetration, suggesting superior passive membrane permeability and potential CNS accessibility relative to the broader class of 4-anilinoquinazolines [2][3].
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 38.3 Ų (computed, PubChem) |
| Comparator Or Baseline | Gefitinib (4-anilinoquinazoline EGFR inhibitor): 68.7 Ų |
| Quantified Difference | 30.4 Ų lower (44% reduction) for the target compound |
| Conditions | Computed using Cactvs 3.4.8.18 (PubChem release 2024.11.20); gefitinib tPSA from DrugBank literature reference |
Why This Matters
A lower tPSA correlates with improved passive blood-brain barrier permeation and oral absorption, making the compound a more suitable starting point for CNS-targeted or orally bioavailable probe development compared to anilinoquinazoline analogs.
- [1] PubChem Compound Summary for CID 126851049, 4-(3-Methoxyazetidin-1-yl)quinazoline. https://pubchem.ncbi.nlm.nih.gov/compound/126851049. View Source
- [2] DrugBank Summary for Gefitinib (DB00317). https://go.drugbank.com/drugs/DB00317. View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005 Oct;2(4):541-53. View Source
